molecular formula C9H8F4O B14041806 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene

Cat. No.: B14041806
M. Wt: 208.15 g/mol
InChI Key: FGWGKXWRTAHTGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3-difluoro-4-ethylbenzene, is reacted with a difluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .

Scientific Research Applications

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms and the difluoromethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is unique due to the presence of both fluorine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

3-(difluoromethoxy)-1-ethyl-2,4-difluorobenzene

InChI

InChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3

InChI Key

FGWGKXWRTAHTGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)F)OC(F)F)F

Origin of Product

United States

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